2-(Naphthalen-1-ylmethyl)succinic acid
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Overview
Description
2-(Naphthalen-1-ylmethyl)succinic acid is an organic compound with the molecular formula C15H14O4. It is characterized by the presence of a naphthalene ring attached to a succinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-ylmethyl)succinic acid typically involves the reaction of naphthalene derivatives with succinic acid or its derivatives. One common method is the Friedel-Crafts alkylation of naphthalene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that optimize reaction conditions for higher yields and purity. The use of advanced catalytic systems and automated reactors ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-1-ylmethyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-carboxylic acid and succinic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products: The major products formed from these reactions include naphthalene-1-carboxylic acid, succinic acid derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
2-(Naphthalen-1-ylmethyl)succinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-ylmethyl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
- Naphthalene-1-carboxylic acid
- Succinic acid
- Naphthalene-2-carboxylic acid
- Phthalic acid
Comparison: Compared to these similar compounds, 2-(Naphthalen-1-ylmethyl)succinic acid is unique due to its combined structural features of a naphthalene ring and a succinic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-14(17)9-12(15(18)19)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHIBLUEJOQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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